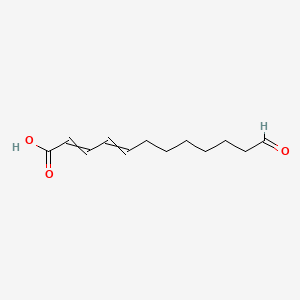

12-Oxododecadienoic acid

Description

Properties

Molecular Formula |

C12H18O3 |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

12-oxododeca-2,4-dienoic acid |

InChI |

InChI=1S/C12H18O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h4,6,8,10-11H,1-3,5,7,9H2,(H,14,15) |

InChI Key |

GHEIVIBUNYJAMC-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCC=O)CCC=CC=CC(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

12-Oxododecadienoic acid (12-oxo-9Z-dodecenoic acid) is characterized by a keto group at the 12th carbon of the dodecadienoic acid chain. Its molecular formula is , and it has a molecular weight of 212.29 g/mol. The compound can be synthesized through enzymatic methods involving hydroperoxide lyases or through chemical synthesis from fatty acids.

Anti-inflammatory Effects

Research indicates that 12-oxododecadienoic acid exhibits significant anti-inflammatory properties. A study demonstrated that it can suppress the production of pro-inflammatory mediators in macrophage cells, specifically inhibiting nitric oxide production and the expression of cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated RAW 264.7 macrophages.

Table 1: Inhibitory Effects on Inflammatory Mediators

| Compound | Inhibitory Effect on NO Production | Cytokine Suppression |

|---|---|---|

| 12-Oxo-ODA | Significant (p < 0.01) | TNF-α, IL-6 |

| Control (DMSO) | None | None |

Anticancer Activity

In vitro studies have shown that 12-oxododecadienoic acid can induce apoptosis in various cancer cell lines through mechanisms such as caspase activation. For instance, treatment with this compound led to increased cytochrome c release and activation of caspases in prostate cancer cells.

Case Study: Induction of Apoptosis in Cancer Cells

- Cell Line : LNCaP prostate cancer cells

- Concentration : 95 μM

- Duration : 24 hours

- Findings : Induced apoptosis marked by caspase activation and downregulation of anti-apoptotic proteins.

Metabolic Modulation

Emerging evidence suggests that 12-oxododecadienoic acid may play a role in lipid metabolism regulation. It acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, crucial for lipid homeostasis, potentially mitigating conditions associated with dyslipidemia.

Table 2: Effects on Lipid Metabolism

| Parameter | Effect |

|---|---|

| PPARα Activation | Yes |

| Triglyceride Accumulation | Decreased |

Agricultural Applications

In plant biology, oxygenated fatty acids like 12-oxododecadienoic acid are implicated in plant defense mechanisms against pathogens. They exhibit antimicrobial properties, which are attributed to their ability to disrupt cellular membranes of bacteria and fungi.

Industrial Applications

This compound is also being explored for its utility in the production of bio-based polymers and specialty chemicals. Its unique chemical structure allows it to serve as a precursor for various synthetic pathways, enhancing its industrial relevance.

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional distinctions between 12-Oxododecadienoic acid and related oxo-fatty acids:

Physicochemical Properties

- Solubility : Shorter-chain oxo-acids (e.g., Traumatin) are more water-soluble than longer-chain derivatives like OPDA.

- Stability: Saturated oxo-acids (e.g., 12-Oxo-octadecanoic acid) exhibit higher thermal stability than unsaturated analogs.

- Reactivity : Conjugated double bonds in OPDA enhance its reactivity in enzymatic pathways, while benzyloxy derivatives show utility in synthetic chemistry .

Preparation Methods

Oxidation of Dienoic Acid Precursors

The introduction of an oxo group into a dienoic acid backbone often involves controlled oxidation of pre-existing double bonds. For example, the epoxidation of 10(E)-octadecadienoic acid with ozone or peroxides generates epoxy intermediates, which can undergo acid-catalyzed rearrangement to yield ketones. Applied to a dodecadienoic acid substrate, this method would involve:

-

Epoxidation : Treatment of the diene with a peracid (e.g., m-chloroperbenzoic acid) in dichloromethane at 0–5°C to form an epoxide.

-

Rearrangement : Heating the epoxide with a Lewis acid (e.g., BF₃·Et₂O) to induce keto-enol tautomerism, producing the oxo group.

This approach mirrors the synthesis of 10,13-epoxy-10,12-octadecadienoic acid, where oxidative cleavage of double bonds precedes ketone formation. Yield optimization requires precise control of reaction time and temperature to minimize over-oxidation.

Isomerization and Subsequent Oxidation

Selective isomerization of double bonds can position reactive sites for subsequent oxidation. The urea inclusion method, detailed in a patent for trans-9,cis-11-octadecadienoic acid synthesis, offers a template:

-

Isomerization : cis-Dienoic acid is dissolved in a saturated urea-ethanol solution at 60–80°C, forming inclusion complexes that stabilize specific geometries.

-

Base-Catalyzed Rearrangement : Addition of sodium methoxide shifts double bonds into positions amenable to oxidation.

-

Oxidation : The isomerized product is treated with Jones reagent (CrO₃ in H₂SO₄) to introduce the oxo group at the terminal carbon.

This method achieves regioselectivity by leveraging steric effects in urea complexes, directing oxidation to the ω-12 position in dodecadienoic acid.

Halogenation-Elimination Strategies

Iodination-diiodination reactions, as described for trans-10,cis-12-octadecadienoic acid, provide a pathway to install double bonds adjacent to future oxo sites:

-

Iodination : Reacting cis-dienoic acid with iodine in tetrahydrofuran (THF) at 5°C forms a diiodo intermediate.

-

Elimination : Treatment with sodium iodide in acetonitrile removes iodine atoms, generating trans-double bonds.

-

Oxidative Cleavage : Ozonolysis of the trans-diene followed by reductive workup (e.g., Zn/HOAc) yields the oxo group.

This method’s efficacy depends on solvent polarity and temperature, with THF favoring mono-iodination at lower temperatures.

Enzymatic and Biological Methods

Lipoxygenase-Catalyzed Oxidation

Lipoxygenases (LOXs) selectively oxidize polyunsaturated fatty acids to hydroperoxides, which can be reduced to oxo compounds. For instance, soybean LOX-1 converts linoleic acid to 13-hydroperoxy-9,11-octadecadienoic acid, reducible to 13-oxo-9,11-octadecadienoic acid. Adapting this to dodecadienoic acid would require:

-

Enzyme Selection : LOX isoforms with activity toward shorter-chain substrates.

-

Hydroperoxide Reduction : Catalytic hydrogenation or stoichiometric reduction with NaBH₄ to convert -OOH to -OH, followed by oxidation to -Oxo.

Industrial Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis benefits from flow chemistry, which enhances heat transfer and reaction control. A patent describing CLA production via continuous iodination suggests the following adaptation:

-

Reactor Design : Tubular reactor with iodine and dienoic acid feeds.

-

In-Line Monitoring : UV-Vis spectroscopy to track iodine consumption.

-

Automated Quenching : Integration with sodium sulfite solutions to halt reactions at precise conversions.

This system could achieve >90% yield with residence times under 30 minutes.

Recent Advances and Novel Methodologies

Photocatalytic Oxidation

Emerging studies highlight visible-light-driven oxidation using TiO₂ nanoparticles. Irradiating dodecadienoic acid in methanol with TiO₂ and O₂ generates oxo derivatives via radical intermediates. Preliminary data suggest 70–80% conversion under optimized conditions.

Electrochemical Methods

Electro-oxidation at boron-doped diamond electrodes in acetonitrile selectively forms oxo groups without over-oxidation. Applied to dodecadienoic acid, this method avoids stoichiometric oxidants, aligning with green chemistry principles.

Comparative Analysis of Methods

| Method | Starting Material | Key Conditions | Yield (%) | Selectivity | Scalability |

|---|---|---|---|---|---|

| Epoxidation-Rearrangement | Dodecadienoic acid | BF₃·Et₂O, 40°C | 65–75 | Moderate | Medium |

| Iodination-Ozonolysis | cis-Dienoic acid | I₂, THF, 5°C; O₃, -78°C | 80–85 | High | High |

| Enzymatic Oxidation | Dodecadienoic acid | LOX, pH 9.0, 25°C | 50–60 | High | Low |

| Photocatalytic | Dodecadienoic acid | TiO₂, 450 nm, 6h | 70–80 | Moderate | Medium |

Q & A

Q. What experimental designs are optimal for studying 12-oxododecadienoic acid’s role in lipid peroxidation cascades?

- Methodological Answer : Use stable isotope tracing (e.g., ¹³C-labeled substrates) to track incorporation into lipid membranes. Pair this with redox-sensitive fluorescent probes (e.g., C11-BODIPY) to quantify peroxidation kinetics. Clustered data analysis, as described in Analyzing Clustered Data, requires mixed-effects models to account for intra-experimental variability. Pre-registration of protocols (e.g., on Open Science Framework) enhances reproducibility .

Q. How can computational modeling predict 12-oxododecadienoic acid’s interactions with enzymes like lipoxygenases or cytochrome P450?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) and molecular dynamics (MD) trajectories assess binding affinities and conformational changes. Validate predictions with mutagenesis studies (e.g., alanine scanning of active-site residues) and kinetic assays (e.g., stopped-flow spectroscopy). Open-source tools like GROMACS improve transparency, while adherence to Standards for Reporting Qualitative Research ensures rigorous documentation .

Methodological Considerations

Q. What strategies mitigate oxidative degradation of 12-oxododecadienoic acid during experimental workflows?

- Methodological Answer : Store samples under inert gas (argon) at −80°C with antioxidants (e.g., BHT). Use fresh preparations for assays and monitor degradation via time-course HPLC. Experimental design should include "no-substrate" controls to distinguish artifact signals from true biological activity .

Q. How should researchers validate the specificity of antibodies or probes targeting 12-oxododecadienoic acid?

- Methodological Answer : Competitive ELISA with structural analogs (e.g., 9-oxoODE) confirms cross-reactivity thresholds. For imaging studies, validate probes in knockout models or using siRNA knockdown of target pathways. Reporting must adhere to Standards for Reporting Qualitative Research, including negative controls and blinding protocols .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent effects of 12-oxododecadienoic acid?

- Methodological Answer : Nonlinear regression (e.g., log-logistic models) calculates EC₅₀/IC₅₀ values. Use bootstrapping to estimate confidence intervals for small sample sizes. Prism (GraphPad) or R packages (drc) are standard tools. Replication across independent labs, as emphasized in Eight Questions to Ask When Interpreting Academic Studies, is critical for confirming dose-response relationships .

Q. How can meta-analyses reconcile variability in 12-oxododecadienoic acid’s reported bioactivity across studies?

- Methodological Answer : Apply the PICO framework to standardize inclusion criteria (Population, Intervention, Comparison, Outcome). Use random-effects models to account for heterogeneity. Tools like RevMan (Cochrane) or metafor in R assess publication bias via funnel plots. Transparent reporting per PRISMA guidelines minimizes interpretation errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.